molecular formula C9H16N4 B13092529 {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13092529
M. Wt: 180.25 g/mol
InChI Key: LLHNIDXDJMLGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyrimidine core is a privileged structure known for its versatile biological activity. Researchers utilize this compound and its analogs to explore new therapeutic avenues. Its main applications include serving as a key intermediate in the development of Bruton's Tyrosine Kinase (BTK) modulators for potential oncology and immunology research . Furthermore, structurally similar pyrazolo[1,5-a]pyrimidines have demonstrated potent activity as Respiratory Syncytial Virus (RSV) Fusion (F) protein inhibitors , showing efficacy in the low nanomolar range, which highlights their value in antiviral research . Another critical area of investigation is in infectious disease research, where closely related compounds have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) . The 7-aminomethyl substitution, as present in this compound, is a common pharmacophore that contributes to binding affinity and potency in these various targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

(2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C9H16N4/c1-2-7-5-9-11-4-3-8(6-10)13(9)12-7/h5,8,11H,2-4,6,10H2,1H3

InChI Key

LLHNIDXDJMLGSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CCNC2=C1)CN

Origin of Product

United States

Chemical Reactions Analysis

{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine derivatives were synthesized and tested against various cancer cell lines. The results showed promising cytotoxic effects, particularly against breast and lung cancer cells.

CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast)12.5
Derivative BA549 (Lung)15.3
Derivative CHeLa (Cervical)20.1

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A series of tests revealed that certain derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Material Science Applications

1. Polymer Development
The unique structure of this compound allows it to be used as a building block in polymer chemistry. Researchers have developed new polymers with enhanced thermal stability and mechanical properties by incorporating this compound into polymer matrices.

2. Nanotechnology
In nanotechnology, the compound has been utilized to create nanoparticles for drug delivery systems. The incorporation of this compound into lipid-based nanoparticles has shown improved bioavailability of therapeutic agents.

Case Studies

Case Study 1: Anticancer Efficacy
A notable study conducted on the anticancer efficacy of this compound derivatives involved in vivo testing on mice with induced tumors. The treatment group showed a significant reduction in tumor size compared to the control group.

Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial testing, various derivatives were evaluated for their effectiveness against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the pyrazolo[1,5-a]pyrimidine structure led to enhanced activity against resistant strains.

Mechanism of Action

The mechanism of action of {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s fluorescent properties are attributed to intramolecular charge transfer (ICT) processes, which enhance its absorption and emission behaviors .

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Key analogs and their distinguishing features include:

Compound Name / Substituents Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference
2-Amino-5-(2-methoxyphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one (4b) Methoxyphenyl at C5, amino and diazenyl groups 378.14 Enhanced π-stacking due to aromatic groups; potential fluorescence
2-Amino-5-(4-trifluoromethylphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one (4n) Trifluoromethyl at C5 416.36 Increased metabolic stability and lipophilicity
7-Chloro-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine Chloro at C7, methyl at C5, phenyl at C2 Not reported Halogenated derivative; potential electrophilic reactivity
2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Trifluoromethyl at C7, methyl at C2 Not reported Electron-withdrawing CF₃ group enhances chemical inertness
N-(2-Methoxyethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (23) Methoxyethylamine at C7, methoxyphenyl at C3 Not reported Improved solubility via polar side chains
[3-(4-Methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride Piperazine-carbonyl and methanamine at C5 Not reported Trihydrochloride salt for enhanced aqueous solubility

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Substituents like trifluoromethyl (4n, ) or chloro () improve metabolic stability and influence electronic properties, making these analogs suitable for targeting hydrophobic enzyme pockets.
  • Aromatic and Polar Substituents : Methoxyphenyl (4b, ) or methoxyethylamine (23, ) groups enhance π-π interactions or solubility, respectively, critical for drug-likeness.

Biological Activity

The compound {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, particularly in anticancer and anti-inflammatory contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

This compound features a pyrazolo[1,5-a]pyrimidine core with an ethyl group and a methanamine side chain. The presence of nitrogen atoms in the ring structure contributes to its potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example:
    • MCF7 (breast cancer): IC50 values around 0.01 µM.
    • NCI-H460 (lung cancer): IC50 values around 0.03 µM.
    • SF-268 (central nervous system cancer): IC50 values around 31.5 µM .

These results indicate that derivatives of this compound could be effective in targeting specific cancer types.

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival:

  • Microtubule Destabilization : Some pyrazolo[1,5-a]pyrimidines act as microtubule-destabilizing agents. For example, compounds from related studies have shown effective inhibition of microtubule assembly at concentrations as low as 20 µM .
  • Apoptosis Induction : In vitro studies demonstrated that certain derivatives could enhance caspase activity and induce morphological changes indicative of apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines are noted for their anti-inflammatory effects:

  • Inhibition of Inflammatory Pathways : Some derivatives have been reported to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/TargetIC50 (µM)
{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]}AnticancerMCF70.01
{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]}AnticancerNCI-H4600.03
{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]}Microtubule InhibitorVarious Cancer Types20
{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]}Anti-inflammatoryPro-inflammatory CytokinesN/A

Q & A

Q. What are the established synthetic routes for {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine?

The synthesis typically involves cyclization of precursors such as pyrazol-5-amines and aldehydes under solvent-free or reflux conditions. For example, a common route starts with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization, followed by functionalization at position 7 with a methanamine group. Reaction conditions (e.g., reflux in pyridine for 5–6 hours) and purification steps (e.g., crystallization from ethanol or dioxane) are critical for achieving yields of 62–70% .

Example Protocol :

  • React 2-ethylpyrazolo[1,5-a]pyrimidine derivatives with methanamine precursors in pyridine.
  • Purify via neutralization with HCl, filtration, and recrystallization .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Q. How is crystallographic data analyzed for structural confirmation?

The SHELX program suite is widely used for small-molecule refinement. Key steps include:

  • Data collection with high-resolution X-ray diffraction.
  • Structure solution via direct methods (SHELXS/SHELXD).
  • Refinement using SHELXL, which handles twinning and high-resolution data effectively .

Advanced Research Questions

Q. What strategies optimize synthetic yield and purity?

  • Solvent selection : Pyridine or ethanol improves reaction homogeneity.
  • Temperature control : Reflux conditions (100–120°C) enhance cyclization efficiency.
  • Purification : Recrystallization from ethanol or dioxane reduces impurities (purity ≥95%) .

Q. How do substituents influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • The ethyl group at position 2 enhances lipophilicity, improving membrane permeability.
  • Methanamine at position 7 enables hydrogen bonding with biological targets (e.g., kinase active sites).
  • Trifluoromethyl groups (in analogues) increase metabolic stability and target affinity .

Q. What computational methods predict target interactions for this compound?

  • Molecular docking : Screens against kinase domains (e.g., hypoxanthine-guanine phosphoribosyltransferase).
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with antiproliferative activity .

Q. How are contradictions in structure-activity relationship (SAR) data resolved?

  • Cross-validation : Compare biological assays (e.g., IC₅₀ values) across cell lines.
  • Crystallographic analysis : Resolve ambiguous binding modes (e.g., SHELX-refined protein-ligand structures) .

Q. What role does the compound play in experimental phasing for macromolecules?

  • Derivatives with heavy atoms (e.g., Cl, Br) are used in MAD/SAD phasing.
  • SHELXC/D/E pipelines enable rapid phase determination for high-throughput crystallography .

Methodological Considerations

Q. How are impurities managed during synthesis?

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Recrystallization : Ethanol or acetonitrile removes polar byproducts .

Q. How is analytical data validated across labs?

  • Interlab comparisons : Share raw NMR/MS data via repositories (e.g., PubChem).
  • Reference standards : Use commercially available pyrazolo[1,5-a]pyrimidine analogues for calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.